![molecular formula C12H14O4 B183607 Methyl 4-(4-methoxyphenyl)-3-oxobutanoate CAS No. 100117-84-8](/img/structure/B183607.png)
Methyl 4-(4-methoxyphenyl)-3-oxobutanoate
Overview
Description
“Methyl 4-(4-methoxyphenyl)-3-oxobutanoate” is an organic compound. It is an alkyl cinnamate obtained by the formal condensation of the carboxy group of 4-methoxycinnamic acid with methanol . It is a monomethoxybenzene and an alkyl cinnamate .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular structure of “Methyl 4-(4-methoxyphenyl)-3-oxobutanoate” can be represented by the molecular formula C11H12O3 . The InChI representation of the molecule isInChI=1S/C11H12O3/c1-13-10-6-3-9 (4-7-10)5-8-11 (12)14-2/h3-8H,1-2H3/b8-5+
.
Scientific Research Applications
Food-Flavoring Synthesis : Methyl 4-(4-methoxyphenyl)-3-oxobutanoate is used in the synthesis of compounds like 2-Hydroxy-3-methyl-2-hexen-4-olid, a substance employed in food-flavoring (Stach, Huggenberg, & Hesse, 1987).
Biosynthesis of Ethylene : It acts as a precursor or intermediate in the biosynthesis of ethylene from methionine, a process observed in various bacteria and fungi (Billington, Golding, & Primrose, 1979).
Apoptosis Induction : A derivative of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate, methional, has been found to induce apoptosis in lymphoid cells, suggesting potential applications in cancer research (Quash et al., 1995).
Antioxidant Properties : Certain derivatives, like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, demonstrate antioxidant activity, which is significant for pharmaceutical and food industry applications (Stanchev et al., 2009).
Leukotriene D4 Antagonism : Novel benzoheterocyclic derivatives of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate have shown inhibitory activity against leukotriene D4, suggesting its utility in respiratory disease treatment (Musser et al., 1987).
Synthesis of Chromones : It's used in the synthesis of chromones, compounds with potential therapeutic applications, through photo-Fries products and Michael addition reactions (Álvaro et al., 1987).
Anti-Diabetic Activity : Certain derivatives have shown moderate anti-diabetic activity, offering potential leads for the development of new anti-diabetic drugs (Vaddiraju et al., 2022).
Pesticide Residue Analysis : Used in the synthesis of haptens for developing sensitive enzyme-linked immunosorbent assays (ELISAs) to detect pesticide residues in fruits, suggesting its application in food safety (Zhang et al., 2008).
properties
IUPAC Name |
methyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAMNPNXYYKUOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650157 | |
Record name | Methyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
CAS RN |
100117-84-8 | |
Record name | Methyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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